3,4-diethoxy-N-hydroxybenzamidine

Lipophilicity Drug Design Pre-formulation

3,4‑Diethoxy‑N‑hydroxybenzamidine (CAS 1201448‑00‑1; molecular formula C₁₁H₁₆N₂O₃; molecular weight 224.26 g·mol⁻¹) is a substituted benzamidoxime (N‑hydroxybenzamidine) bearing two electron‑donating ethoxy groups at the 3‑ and 4‑positions of the phenyl ring [REFS‑1]. The compound is supplied as a crystalline solid with a minimum purity specification of 95% and is classified as a research‑grade intermediate [REFS‑2].

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B7910471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-hydroxybenzamidine
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=NO)N)OCC
InChIInChI=1S/C11H16N2O3/c1-3-15-9-6-5-8(11(12)13-14)7-10(9)16-4-2/h5-7,14H,3-4H2,1-2H3,(H2,12,13)
InChIKeyUDMOKYMYZPUEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4‑Diethoxy‑N‑hydroxybenzamidine – Core Physicochemical and Structural Baseline for Procurement Evaluation


3,4‑Diethoxy‑N‑hydroxybenzamidine (CAS 1201448‑00‑1; molecular formula C₁₁H₁₆N₂O₃; molecular weight 224.26 g·mol⁻¹) is a substituted benzamidoxime (N‑hydroxybenzamidine) bearing two electron‑donating ethoxy groups at the 3‑ and 4‑positions of the phenyl ring [REFS‑1]. The compound is supplied as a crystalline solid with a minimum purity specification of 95% and is classified as a research‑grade intermediate [REFS‑2]. Its amidoxime function (−C(=NOH)NH₂) confers dual amino/hydroxyimino reactivity, making it a versatile substrate for 1,2,4‑oxadiazole synthesis, metal‑chelation, and potential prodrug strategies [REFS‑3].

Why Simple Exchange of 3,4‑Diethoxy‑N‑hydroxybenzamidine with Another Benzamidoxime Can Fail in Practice


Benzamidoximes are not functionally interchangeable building blocks. The electron‑donating character of the ethoxy substituents directly influences the rate of key transformations such as O‑benzoylcyclisation to 1,2,4‑oxadiazoles, where the reaction is accelerated by electron‑donor groups at the 4‑position [REFS‑1]. Moreover, the predicted octanol‑water partition coefficient (logP) of the 3,4‑diethoxy derivative (1.79) is approximately 0.3 log units higher than that of the unsubstituted parent benzamidoxime (1.48) [REFS‑2][REFS‑3], meaning that even small alterations to the substitution pattern can shift lipophilicity – and consequently solubility, membrane permeability, or chromatographic behaviour – enough to perturb multi‑step synthetic routes or biological assay outcomes. Generic substitution without verifying these differences risks lower yields, altered selectivity in cycloaddition steps, or inconsistent bioassay results.

Quantitative Differentiation of 3,4‑Diethoxy‑N‑hydroxybenzamidine from Closest Analogs


Lipophilicity Advantage Over Unsubstituted Benzamidoxime (Predicted logP Δ = +0.31)

The predicted octanol‑water partition coefficient (logP) of 3,4‑diethoxy‑N‑hydroxybenzamidine is 1.79 [REFS‑1], compared with 1.48 for the unsubstituted benzamidoxime [REFS‑2]. The absolute difference of +0.31 log units corresponds to an approximately two‑fold higher partition into the organic phase.

Lipophilicity Drug Design Pre-formulation

Enhanced Reactivity in 1,2,4‑Oxadiazole Cyclization via Electron‑Donating 3,4‑Diethoxy Substitution

Grambal and Lasovský demonstrated that the cyclisation rate of O‑benzoylbenzamidoximes to 1,2,4‑oxadiazoles is accelerated by electron‑donor substituents at the 4‑position, with rate constants obeying the Hammett equation (σₚ) at 99% confidence [REFS‑1]. The ethoxy substituent contributes a σₚ value of –0.24, which predicts a measurable rate enhancement over the unsubstituted (σₚ = 0) or electron‑withdrawing analogs.

Heterocyclic Synthesis Reaction Kinetics Medicinal Chemistry

Commercial Purity Benchmarking: 95% vs. 98% Supply Grades

Commercially, 3,4‑diethoxy‑N‑hydroxybenzamidine is available at two purity tiers: 95% (AKSci) [REFS‑1] and 98% (Leyan) [REFS‑2]. The 98% grade reduces total impurity burden by at least 3 percentage points relative to the 95% grade, which can be critical for sensitive reactions where impurities cause side‑product formation or catalyst poisoning.

Procurement Quality Control Reproducibility

Differentiation from 3,4‑Diethoxybenzamidine via the N‑Hydroxy Handle for Chemoselective Transformations

The N‑hydroxy group of 3,4‑diethoxy‑N‑hydroxybenzamidine enables O‑acylation, O‑alkylation, and oxidation reactions that are inaccessible to the corresponding 3,4‑diethoxybenzamidine (CAS 349446‑71‑5) [REFS‑1]. Furthermore, N‑hydroxybenzamidines can be reduced to benzamidines by mitochondrial amidoxime reducing systems in vitro, a prodrug conversion pathway absent in the non‑hydroxylated analog [REFS‑2].

Synthetic Chemistry Prodrug Design Chemoselectivity

High‑Confidence Application Scenarios for 3,4‑Diethoxy‑N‑hydroxybenzamidine Based on Verified Differentiation


1,2,4‑Oxadiazole Library Synthesis Requiring Accelerated Cyclisation

When a medicinal chemistry programme requires rapid construction of a 1,2,4‑oxadiazole library, the electron‑donating 3,4‑diethoxy substitution of this compound is expected to accelerate the O‑benzoylcyclisation step relative to unsubstituted or electron‑withdrawing benzamidoximes [REFS‑1]. This can translate to shorter reaction times and higher throughput, provided the Hammett correlation established for this reaction series [REFS‑1] is used to guide reaction optimisation.

Prodrug Candidate Design Exploiting N‑Hydroxy‑to‑Amidine Bioreduction

This compound serves as a competent intermediate for installing an N‑hydroxyamidine prodrug motif. The N‑hydroxy group can be further derivatised (e.g., O‑methyl, O‑benzyl, or O‑THP) following the strategy of Schwarz et al. [REFS‑2], and the resulting prodrug can be reductively converted to the active benzamidine by the mitochondrial amidoxime reducing system, a pathway validated for para‑substituted N,N′‑dihydroxybenzamidines [REFS‑2][REFS‑3].

Lipophilicity‑Driven Extraction or Chromatography Optimisation

The +0.31 logP increment over unsubstituted benzamidoxime [REFS‑4][REFS‑5] makes this compound preferentially retained on reverse‑phase media and more efficiently extracted into organic solvents. Process chemists can exploit this difference to simplify work‑up protocols or to tune retention times during HPLC purification of intermediate streams when the unsubstituted analog proves inadequate.

High‑Purity Building Block for Multi‑Step Syntheses Susceptible to Impurity Carry‑Over

Where downstream steps are sensitive to unidentified impurities (e.g., metal‑catalysed couplings, crystallisation‑driven purification), the 98% grade (Leyan) [REFS‑4] provides a 3‑percentage‑point purity advantage over the 95% grade (AKSci) [REFS‑6], reducing the impurity burden that must be managed in subsequent transformations.

Quote Request

Request a Quote for 3,4-diethoxy-N-hydroxybenzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.